2,5-Dimethylimidazo[1,2-a]pyridine
Overview
Description
2,5-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is known for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
2,5-Dimethylimidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a core backbone in the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
It has been reported to exhibit in vitro anti-tb activity against replicating and non-replicating tb . In the context of cancer treatment, it has been used to develop covalent inhibitors, which work by forming a covalent bond with their target, leading to irreversible inhibition .
Biochemical Pathways
It is known that the compound has a broad range of biological and pharmacological activities, suggesting that it may interact with multiple pathways .
Pharmacokinetics
One study reported that a related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound can vary depending on the context. In the case of TB treatment, it has been reported to cause a significant reduction in bacterial load . In the context of cancer treatment, preliminary bio-evaluation screening delivered a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylimidazo[1,2-a]pyridine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to potential mutagenic effects. Additionally, this compound has been shown to interact with glutathione S-transferase, which aids in its detoxification and excretion from the body .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also alter gene expression by modulating the activity of transcription factors such as NF-κB and AP-1. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to DNA, forming DNA adducts that can result in mutations if not repaired. This binding is facilitated by the metabolic activation of the compound by cytochrome P450 enzymes. Additionally, this compound can inhibit or activate various enzymes, leading to changes in cellular processes. For example, it can inhibit the activity of certain DNA repair enzymes, thereby enhancing its mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound in vitro and in vivo has been associated with sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity, including liver damage and carcinogenic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Additionally, high doses of this compound have been associated with increased DNA adduct formation and mutagenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in detoxification and excretion. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, the localization of this compound to mitochondria can impact mitochondrial function and induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the cyclization of N-(2-pyridyl)acetamides in the presence of strong acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms has further enhanced the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2,5-Dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and antituberculosis properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,5-Dimethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 2-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2-Aminoimidazo[1,2-a]pyridine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 2 and 5 enhance its stability and influence its interaction with biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLCICXTKMFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210868 | |
Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-30-3 | |
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6188-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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